

Physicochemical Properties of Quaternium-52: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Quaternium-52 is a complex polymeric quaternary ammonium salt widely utilized in the cosmetics and personal care industries.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of **Quaternium-52**. Due to the polymeric nature of this compound and the proprietary status of much of the detailed manufacturing data, specific experimental values for several physical constants are not publicly available. This guide consolidates the available data, including identifiers, computed properties, and qualitative descriptions. Furthermore, it outlines representative experimental protocols for the characterization of key physicochemical parameters for this class of compounds, in line with established methodologies. This document is intended to serve as a foundational resource for researchers and professionals engaged in formulation development, quality control, and safety assessments involving **Quaternium-52**.

Chemical Identity and General Properties

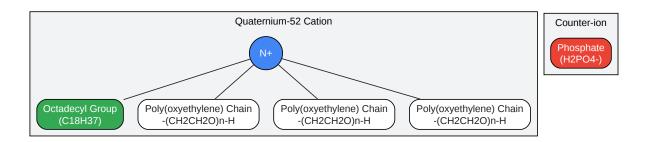
Quaternium-52 is a cationic surfactant, antistatic, and hair conditioning agent.[3] Its structure consists of a central nitrogen atom to which an octadecyl (stearyl) group and three poly(oxyethylene) chains are attached, forming a quaternary ammonium cation.[1] The positive charge is balanced by a phosphate counter-ion.[1] The presence of the long alkyl chain imparts hydrophobicity, while the ethoxylated chains provide hydrophilicity, making it an effective surfactant.[1] One supplier notes its stability across a wide range of formulations.[4]



Table 1: Chemical Identifiers for **Quaternium-52**

Identifier	Value	Source(s)
CAS Number	58069-11-7	[1][5][6]
EC Number	611-618-0	[5][7]
INCI Name	QUATERNIUM-52	[3]
UNII	588EQF3H1P	[5][8]
Molecular Formula	(C ₂ H ₄ O)n(C ₂ H ₄ O)n(C ₂ H ₄ O)nC 24H ₅₂ NO ₃ ·H ₂ O ₄ P C ₃₀ H ₆₄ NO ₁₀ P	[1][5][7][9]
Synonyms	Poly(oxy-1,2-ethanediyl), α,α',α"-[(octadecylnitrilio)tri- 2,1-ethanediyl]tris[ω-hydroxy-, phosphate (1:1) (salt); Dehyquart SP	[1][5][8][9]

Below is a generalized chemical structure of **Quaternium-52**, representing its key functional groups.



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Figure 1: Generalized Structure of Quaternium-52.

Physicochemical Data



Specific experimental data for many of the core physicochemical properties of **Quaternium-52** are not available in the public domain. The following tables summarize the available computed and experimental data.

Table 2: Experimental and General Physical Properties of Quaternium-52

Property	Value	Source(s)
Appearance	Light yellow to amber transparent liquid	[6]
Assay	95.00 to 100.00%	[8]
Melting Point	N/A	[1]
Boiling Point	N/A	[1]
Density	N/A	[1]

Table 3: Computed Physicochemical Properties of Quaternium-52

Property	Value	Source(s)
Molecular Weight	~629.8 g/mol	[1][7]
Exact Mass	629.42678424 g/mol	[7]
Topological Polar Surface Area	175 Ų	[7]
Hydrogen Bond Donor Count	3	[7]
Hydrogen Bond Acceptor Count	10	[7]
Rotatable Bond Count	32	[7]
Water Solubility (Predicted)	0.0012 g/L	
logP (Predicted)	2.98	

Representative Experimental Protocols



Given the lack of specific published methods for **Quaternium-52**, this section details generalized protocols for determining key physicochemical properties of polymeric quaternary ammonium compounds. These protocols are based on established international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and common analytical practices.[10][11]

Determination of Water Solubility (Flask Method)

This protocol is adapted from the OECD Test Guideline 105.

- Objective: To determine the saturation concentration of the substance in water at a given temperature.
- Apparatus: Shaking flasks, constant temperature bath, analytical balance, centrifuge, and a suitable analytical instrument (e.g., LC-MS/MS, titration).
- Procedure:
 - 1. Add an excess amount of **Quaternium-52** to a series of flasks containing deionized water.
 - 2. Agitate the flasks in a constant temperature bath (e.g., 20°C) for a period sufficient to reach equilibrium (e.g., 24-48 hours).
 - 3. After equilibration, cease agitation and allow the samples to stand for at least 24 hours to allow for phase separation.
 - 4. Centrifuge the samples to separate the undissolved substance.
 - 5. Carefully extract an aliquot of the clear aqueous supernatant.
 - Analyze the concentration of Quaternium-52 in the aliquot using a validated analytical method.
 - 7. The average concentration from at least three replicate flasks is reported as the water solubility.

Assessment of Stability in Aqueous Formulations



This protocol provides a general framework for assessing the stability of **Quaternium-52** at different pH and temperature conditions.

- Objective: To evaluate the chemical stability of Quaternium-52 in aqueous solutions under various stress conditions.
- Methodology:
 - 1. Prepare aqueous solutions of **Quaternium-52** at a known concentration (e.g., 1% w/v).
 - 2. Adjust the pH of the solutions to desired levels (e.g., pH 4, 7, and 9) using appropriate buffers.
 - 3. Store aliquots of each pH solution at different temperatures (e.g., 4°C, 25°C, and 40°C).
 - 4. At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw samples from each condition.
 - 5. Analyze the concentration of the remaining **Quaternium-52** using a stability-indicating analytical method (e.g., HPLC-MS/MS).
 - 6. The percentage of the initial concentration remaining at each time point is calculated to determine the degradation rate.

Characterization by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of complex surfactants like **Quaternium-52**. [12]

- Objective: To identify and quantify Quaternium-52 and its potential homologues or degradation products.
- Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
- Chromatographic Conditions (Representative):

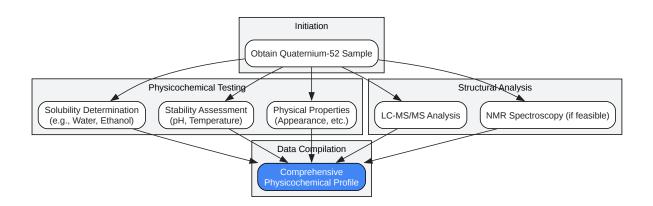


- Column: A suitable reversed-phase column (e.g., C18 or a specialized column for surfactants).
- Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
- Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
- Injection Volume: 5-20 μL.
- Mass Spectrometry Conditions (Representative):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, with precursor ions corresponding to the different ethoxylation states of Quaternium-52 and product ions resulting from characteristic fragmentation.
 - Data Analysis: The concentration of Quaternium-52 is determined by comparing the peak areas of the analyte to those of a calibration curve prepared with a certified reference standard.

Visualized Workflows

The following diagrams illustrate logical and experimental workflows relevant to the physicochemical characterization of **Quaternium-52**.

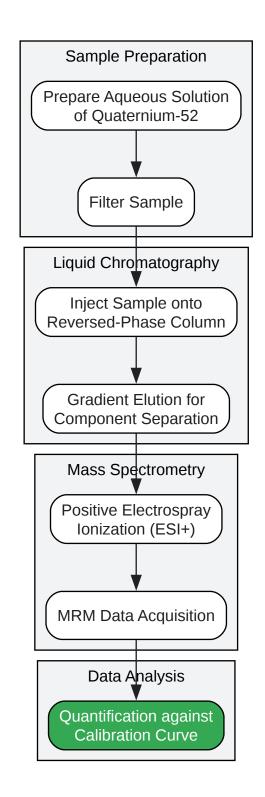




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Figure 2: Logical Workflow for Physicochemical Characterization.





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Figure 3: Experimental Workflow for LC-MS/MS Analysis.

Safety and Regulatory Information



Quaternium-52 is classified as causing skin irritation and serious eye damage.[5][7] It is also considered very toxic to aquatic life with long-lasting effects.[5] It is important to note that **Quaternium-52** has the potential to act as a nitrosating agent, which could lead to the formation of carcinogenic nitrosamines under certain conditions.[5]

Conclusion

Quaternium-52 is a functionally important, yet structurally complex, cosmetic ingredient. While a complete, experimentally verified physicochemical profile is not publicly available, this guide consolidates the existing knowledge and provides a framework for its analytical characterization. The provided representative protocols and workflows offer a starting point for researchers and professionals to develop and validate methods for the quality control and stability testing of formulations containing **Quaternium-52**. Further research and publication of experimental data by manufacturers would be beneficial for a more complete understanding of this compound. publication of experimental data by manufacturers would be beneficial for a more complete understanding of this compound.

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